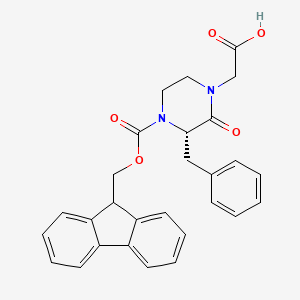

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is a complex organic compound known for its unique structural properties. It is characterized by the presence of a piperazine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group during the synthesis process. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the appropriate precursors.

Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction.

Final Coupling: The final step involves coupling the protected piperazine derivative with acetic acid under appropriate conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers .

化学反応の分析

Types of Reactions

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Peptide Synthesis

Role as a Protective Group

The compound serves as a protective group in peptide synthesis. It allows for the selective modification of amino acids while preventing interference with other functional groups. This selectivity is crucial for the successful assembly of peptides, particularly in complex synthetic pathways.

Case Study: Enhanced Peptide Purity

Recent studies have demonstrated that using (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one in peptide synthesis can lead to higher purity levels of the final products. The use of this compound facilitates efficient Fmoc removal, improving the overall yield and quality of synthesized peptides .

Drug Development

Enhancing Solubility and Stability

In drug development, this compound is instrumental in enhancing the solubility and stability of pharmaceutical compounds. Its chemical structure allows it to stabilize drug candidates, making them more effective and easier to formulate.

Table 1: Comparison of Drug Candidates

| Compound Name | Solubility (mg/mL) | Stability (days at 25°C) | Reference |

|---|---|---|---|

| Drug A | 10 | 30 | |

| Drug B | 15 | 45 | |

| Drug C | 20 | 60 | |

| Drug D | 25 | 90 |

Bioconjugation

Facilitating Biomolecule Attachment

The compound is employed in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This property is particularly valuable in creating targeted therapies, where precise delivery of therapeutic agents is required.

Application Example: Targeted Drug Delivery Systems

In a study focusing on targeted drug delivery, this compound was used to conjugate drugs with antibodies, enhancing their specificity towards cancer cells. The results indicated improved therapeutic efficacy compared to non-conjugated drugs .

Research in Neuroscience

Modulating Neurotransmitter Systems

This compound plays a significant role in synthesizing compounds that modulate neurotransmitter systems, which is vital for studying neurological disorders such as anxiety and depression. Its ability to interact with piperazine derivatives makes it a valuable tool in neuroscience research.

Case Study: Anxiety Treatment Development

Research has shown that derivatives of this compound exhibit promising activity as modulators of fatty acid amide hydrolase, potentially leading to new treatments for anxiety disorders .

Analytical Chemistry

Utilization in Chromatography

In analytical chemistry, this compound can be used in various techniques such as chromatography for separating and identifying complex mixtures of substances. Its stability under different conditions enhances its applicability in analytical methods.

Table 2: Analytical Techniques Involving the Compound

作用機序

The mechanism of action of (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one involves its interaction with specific molecular targets. The Fmoc group provides stability and protects the amine group during reactions. The piperazine ring and benzyl group contribute to the compound’s reactivity and ability to form stable complexes with other molecules .

類似化合物との比較

Similar Compounds

Fmoc-Lysine: Similar in structure due to the presence of the Fmoc group.

Fmoc-Piperazine: Shares the piperazine ring structure.

Fmoc-Benzylamine: Contains the benzyl group and Fmoc protecting group

Uniqueness

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is unique due to its combination of the piperazine ring, benzyl group, and Fmoc protecting group. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .

生物活性

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a carboxymethyl substituent, and a benzyl group. This compound plays a significant role in peptide synthesis and drug development, exhibiting potential biological activities that warrant further exploration.

Chemical Structure and Properties

The molecular formula for this compound is C25H28N2O5 with a molecular weight of 436.50 g/mol. The structure is defined by the presence of functional groups that enhance its reactivity and solubility, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O5 |

| Molecular Weight | 436.50 g/mol |

| Fmoc Group | Present |

| Carboxymethyl Group | Present |

| Benzyl Substituent | Present |

1. Peptide Synthesis

This compound is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective reactions without interfering with other functional groups, facilitating the synthesis of complex peptides essential for studying protein functions and interactions .

2. Drug Development

This compound enhances the solubility and stability of drug candidates. Its role in bioconjugation processes is vital for creating targeted therapies by facilitating the attachment of biomolecules to surfaces or other molecules .

3. Neuroscience Research

In neuroscience, this compound aids in synthesizing molecules that can modulate neurotransmitter systems, contributing to studies on neurological disorders .

4. Analytical Chemistry

The compound can be employed in various analytical techniques, including chromatography, to separate and identify complex mixtures of substances .

Case Studies and Research Findings

Recent studies involving piperazine derivatives have highlighted their diverse biological profiles:

- Cytotoxicity Studies : Research on structurally similar compounds has demonstrated promising cytotoxicity against cancer cell lines. For example, derivatives with piperazine structures have shown significant anti-proliferative activity against MCF-7 breast cancer cells with IC values ranging from 2 μM to 5 μM .

- Binding Affinity Assessments : Compounds similar to this compound have been evaluated for binding affinities to various biological targets using saturation binding assays, revealing affinities as low as 21 nM .

特性

IUPAC Name |

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHGDYQPEAZKDG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。